molecular formula C14H23N3O6 B3827900 2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide

2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide

Cat. No. B3827900
M. Wt: 329.35 g/mol
InChI Key: LZTYAPJDSXDSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MOA-728 or MOR-728, and it has been shown to have a variety of effects on biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of MOA-728 is not fully understood, but it is believed to involve the modulation of GABA receptor activity in the brain. This compound has been shown to selectively bind to certain GABA receptor subtypes, which can lead to changes in the activity of these receptors.
Biochemical and Physiological Effects:
MOA-728 has been shown to have a variety of effects on biochemical and physiological processes in the body. For example, this compound has been shown to increase the release of dopamine in the brain, which can have implications for the treatment of certain neurological disorders. MOA-728 has also been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MOA-728 in lab experiments is its selectivity for certain GABA receptor subtypes. This can make it a useful tool for studying the function of these receptors in the brain. However, one limitation of using MOA-728 is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of MOA-728. One area of research could be the development of new compounds that are based on the structure of MOA-728, but that have improved selectivity or potency. Another area of research could be the exploration of the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders. Finally, further research could be done to better understand the mechanism of action of MOA-728, which could lead to new insights into the function of GABA receptors in the brain.

Scientific Research Applications

MOA-728 has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary applications of this compound is in the study of GABA receptors in the brain. MOA-728 has been shown to selectively bind to certain GABA receptor subtypes, which has led to its use as a research tool in the study of these receptors.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O6/c18-12(15-9-13(19)16-1-5-21-6-2-16)10-23-11-14(20)17-3-7-22-8-4-17/h1-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTYAPJDSXDSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)COCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-morpholin-4-yl-2-oxoethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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